molecular formula C22H26N2O2S B2674604 2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1206986-71-1

2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2674604
CAS No.: 1206986-71-1
M. Wt: 382.52
InChI Key: GVXMJNVJFGTAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H26N2O2S and its molecular weight is 382.52. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Antimicrobial Activity

  • A study presents the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline. These compounds showed promising antibacterial activity, highlighting their potential in antimicrobial research (N. Rao et al., 2020).

Synthesis of Isoquinolinone Derivatives

  • Another study involved the synthesis of (Z)-2-(2H-Isoquinolin-1-ylidene)acetamides, illustrating the chemical versatility of isoquinoline derivatives and their potential in various chemical syntheses (Kazuhiro Kobayashi et al., 2007).

Catalytic Hydrogenation Techniques

  • Research on the catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines to produce amino-substituted tetrahydroquinolines and tetrahydroisoquinolines demonstrates advanced methods for synthesizing complex isoquinoline derivatives (Krystyna A. Skupinska et al., 2002).

Novel Antitumor and Antifungal Agents

  • A synthesis and study of novel 4(3H)-quinazolinone derivatives with attached biologically active moieties, including thiazole and pyridinone, show potential antitumor and antifungal activities. This research underscores the compound's relevance in developing new therapeutic agents (K. El-bayouki et al., 2011).

Structural and Fluorescence Properties

  • Investigation into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides provides insight into the compound's potential in materials science, particularly in the development of novel fluorescent materials (A. Karmakar et al., 2007).

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-16(2)22(26)24-11-10-18-8-9-20(12-19(18)13-24)23-21(25)15-27-14-17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXMJNVJFGTAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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